1-Phenyl-3,4-dihydroisoquinoline
Overview
Description
1-Phenyl-3,4-dihydroisoquinoline (PDIQ) is a heterocyclic compound containing both an aromatic and an aliphatic ring. It is a white crystalline solid with a melting point of approximately 150 °C. PDIQ has been studied extensively due to its potential pharmacological properties and its potential applications in medicinal chemistry. It is a structural analog of the neurotransmitter dopamine, and has been investigated for its ability to interact with dopamine receptors in the central nervous system.
Scientific Research Applications
Asymmetric Hydrogenation in Drug Synthesis
1-Phenyl-3,4-dihydroisoquinoline is employed in asymmetric hydrogenation processes. For instance, its reduction to 1-(S)-phenyl-1,2,3,4-tetrahydroisoquinoline is a novel approach in preparing the urinary antispasmodic drug solifenacin (Ruzic et al., 2012). This process involves careful selection of catalysts, solvents, and additives to achieve high yield and purity.
Tubulin Polymerization Inhibition for Antitumor Activity
1-Phenyl-3,4-dihydroisoquinoline derivatives show potential as tubulin polymerization inhibitors, a significant property in antitumor agents. Compounds with this scaffold were found to confer optimal bioactivity, indicating their potential in cancer treatment (Zheng et al., 2012).
Phosphodiesterase 4 Inhibition
Novel 1-phenyl-3,4-dihydroisoquinoline amide derivatives have been developed as potential phosphodiesterase 4 (PDE4) inhibitors. These derivatives are based on structure-based drug design and show potential in overcoming the adverse effects and improving the efficacy of existing PDE4 inhibitors (Liao et al., 2019).
Antidepressant and Anticonvulsant Applications
A series of 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have shown potent antidepressant and anticonvulsant activities. These compounds may provide a new approach to treating depression and epilepsy, also showing anti-inflammatory and analgesic activities (Fu et al., 2018).
Inhibitors of Monoamine Oxidase and Cholinesterase
(S)-1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been synthesized and evaluated as inhibitors of monoamine oxidase and cholinesterase. These compounds show potential in the treatment of depression and neurodegenerative disorders (Jin et al., 2023).
properties
IUPAC Name |
1-phenyl-3,4-dihydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOQBSUYGFNMJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346144 | |
Record name | 1-Phenyl-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3,4-dihydroisoquinoline | |
CAS RN |
52250-50-7 | |
Record name | 1-Phenyl-3,4-dihydroisoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052250507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-3,4-dihydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PHENYL-3,4-DIHYDROISOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96YVC3YJ6A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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